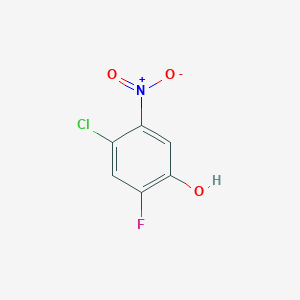

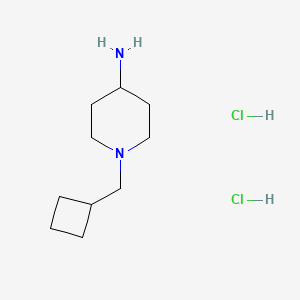

![molecular formula C16H10ClF3N4 B2803148 4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone CAS No. 338773-12-9](/img/structure/B2803148.png)

4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is a chemical compound with the molecular formula C16H10ClF3N4 and a molecular weight of 350.73 . It is used for pharmaceutical testing .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and its use in pharmaceutical testing .Aplicaciones Científicas De Investigación

Antimicrobial and Anti-inflammatory Agents

A notable application of hydrazone derivatives, which likely includes compounds similar to 4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone, is in the synthesis of antimicrobial and anti-inflammatory agents. The condensation of aromatic aldehydes with hydrazine derivatives yields compounds with significant bioactivity. These hydrazones derivatives have been explored for their potential in treating microbial infections and reducing inflammation, indicating their importance in medicinal chemistry (Khan, Mullick, Pandit, & Kaushik, 2009).

Synthesis of Functionalized Quinolines

The palladium-catalyzed synthesis of functionalized quinolines from 4-chloroquinoline-3-carbaldehyde hydrazones showcases another significant application. This process involves intramolecular C–N bond formation and concurrent hydrazine N–N bond fission, leading to the production of compounds of biological interest. This method emphasizes the compound's utility in synthesizing biologically relevant quinoline derivatives, which could serve as potential therapeutic agents (Wang, Tang, Li, & Wang, 2015).

Cytotoxic Properties Against Cancer Cells

The synthesis of novel quinoline-3-carbaldehyde hydrazones, including compounds with structures similar to the subject compound, has demonstrated pronounced cancer cell growth inhibitory effects. Some of these compounds exhibit selective activity against specific cancer cell lines, showcasing their potential as anticancer agents. This application is significant for the development of new therapeutic strategies in oncology (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).

DNA Binding Studies

Studies on novel heterocyclic substituted quinoline Schiff bases derived from quinoline carbaldehyde hydrazones have shown their ability to interact with DNA. These interactions, characterized by significant binding constants, suggest the potential of such compounds in the development of therapeutic agents targeting genetic materials. Additionally, these compounds have been evaluated for their antimicrobial activities, further underlining their relevance in medicinal chemistry (Lamani, Reddy, Naik, Savyasachi, & Naik, 2008).

Synthesis of Anticonvulsants

The chemical versatility of 4-chloroquinoline-3-carbaldehyde hydrazones extends to the synthesis of anticonvulsant agents. Through a series of reactions involving aromatic aldehydes, novel compounds with promising anticonvulsant activities have been synthesized. This highlights the compound's application in discovering new drugs for managing seizure disorders (Wagle, Adhikari, & Kumari, 2009).

Direcciones Futuras

Future research could focus on the potential of this compound as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as similar compounds have shown promising results . Additionally, the synthesis and characterization of metal complexes involving this compound could be another area of interest .

Propiedades

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF3N4/c17-11-7-5-10(6-8-11)9-21-24-15-14(16(18,19)20)22-12-3-1-2-4-13(12)23-15/h1-9H,(H,23,24)/b21-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBUTWOQULQQLO-ZVBGSRNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2803065.png)

![2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2803066.png)

![6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one](/img/structure/B2803067.png)

![1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol](/img/structure/B2803072.png)

![N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide](/img/structure/B2803075.png)

![2-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2803076.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2803079.png)